REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:7])[CH2:6][N:5]=[N:4][CH2:3]1.C[Si]([N:12]=[C:13]=[S:14])(C)C>C(O)C>[CH3:1][C:2]1([CH3:7])[CH2:6][N:5]([C:13](=[S:14])[NH2:12])[N:4]=[CH:3]1
|
Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
CC1(CN=NC1)C
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
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ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (Et2O:PA=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=NN(C1)C(N)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.91 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |